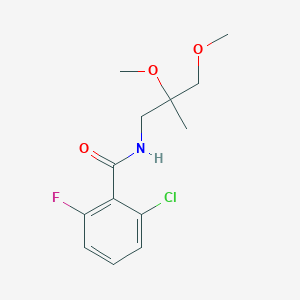

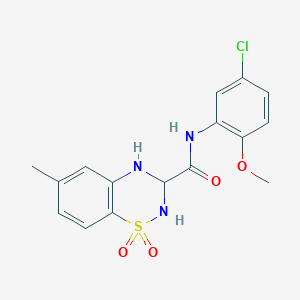

![molecular formula C10H20N2O B2441465 N-[1-(propan-2-yl)piperidin-4-yl]acetamide CAS No. 1030576-14-7](/img/structure/B2441465.png)

N-[1-(propan-2-yl)piperidin-4-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(propan-2-yl)piperidin-4-yl]acetamide, also known as IPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. IPA is a derivative of piperidine and is structurally similar to other compounds that have been found to have therapeutic benefits, such as ketamine.

Aplicaciones Científicas De Investigación

Antimicrobial and Cytotoxic Properties

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been studied for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds displayed more effectiveness against fungi than bacteria. Additionally, their cytotoxic properties were investigated using the MTT assay, revealing that their effective doses were lower than their cytotoxic doses (Mokhtari & Pourabdollah, 2013).

Enzyme Inhibition

Synthesized N-aryl/aralkyl substitued-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives displayed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds were created by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles. Their structures were confirmed through various spectral data (Khalid et al., 2014).

Catalytic Applications

Nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation, utilizing piperidine or acetamide. This study highlighted clean methodologies, easy workup procedures, and high yields in the synthesis process (Mokhtary & Torabi, 2017).

Antibacterial Activity

N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial potentials. These compounds were synthesized through a series of steps and showed moderate inhibitors with more activity against Gram-negative bacterial strains (Iqbal et al., 2017).

Crystal Structure Analysis

The crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was analyzed. The structure is stabilized in the crystal by N—H⋯N hydrogen bonds, forming centrosymmetric dimers that are further connected into layers (Ismailova et al., 2014).

Synthesis and Pharmacological Studies

Various derivatives of N-[1-(propan-2-yl)piperidin-4-yl]acetamide have been synthesized and evaluated for different pharmacological activities. These include studies on their antibacterial properties, enzyme inhibition potentials, and their roles in various chemical reactions (Kordik et al., 2006).

Propiedades

IUPAC Name |

N-(1-propan-2-ylpiperidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12-6-4-10(5-7-12)11-9(3)13/h8,10H,4-7H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEOYQPFHOXFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(propan-2-yl)piperidin-4-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2441383.png)

![1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2441386.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2441392.png)

![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2441393.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2441395.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2441397.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2441398.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2441401.png)